molecular formula C3H8O B122902 Isopropanol-d7 CAS No. 19214-96-1

Isopropanol-d7

Cat. No. B122902
CAS RN: 19214-96-1
M. Wt: 67.14 g/mol
InChI Key: KFZMGEQAYNKOFK-YYWVXINBSA-N
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Description

Isopropanol-d7 (IPA-d7) is an isotopically labeled variant of isopropanol . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . This colorless and flammable liquid finds extensive use in various industrial and laboratory applications .


Synthesis Analysis

Isopropanol-d7 serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates .


Molecular Structure Analysis

The molecular formula of Isopropanol-d7 is C3HD7O . It is an isotopically labeled variant of isopropanol, which consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Isopropanol-d7 is primarily used in organic synthesis . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates . The kinetics of isopropanol decomposition and reaction with H atoms have been studied using shock tube experiments .


Physical And Chemical Properties Analysis

Isopropanol-d7 is a colorless and flammable liquid . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Bioproduction of Isopropanol

Isopropanol production via biological platforms has gained attention due to its potential as a petroleum-based chemical replacement. The study by Grousseau et al. (2014) demonstrates this by engineering the Cupriavidus necator strain for efficient isopropanol production from renewable carbon sources.

2. Enhanced Isopropanol Production

Inokuma et al. (2010) focus on improving isopropanol production in engineered Escherichia coli using fermentation optimization and gas stripping, highlighting the advancements in fermentation technology for isopropanol production.

3. Photo-Induced Reduction of C-X Bond

Cao et al. (2019) explore a metal-free photo-induced reduction method using isopropanol, showcasing its application in chemical reactions and solvent utility. Their research here indicates its versatility in handling various functional groups and organic halides.

4. Isopropanol Synthesis Process Design

The study by Zhou and Wang (2022) details the design of an 80,000 tons/year isopropanol synthesis process, demonstrating isopropanol's importance as a chemical raw material and organic solvent in industrial applications.

5. Acetone Hydrogenation in Chemical Heat Pumps

Peng et al. (2016) conducted 3D simulations of acetone hydrogenation in chemical heat pumps, an essential part of the isopropanol-acetone-hydrogen system. Their research, detailed here, contributes to the understanding of isopropanol's role in energy-grade improvement and energy storage.

6. Solution Components Study

The study of isopropanol aqueous solution components by Han et al. (2018) provides insights into the chemical properties of isopropanol solutions, essential for industrial production.

7. Isopropanol Production in Engineered Strains

Collas et al. (2012) demonstrate the potential of genetically engineered Clostridium strains in producing isopropanol, a widely-used commercial alcohol, offering a biological route to its synthesis as detailed here.

8. Isopropanol Detection Using Nanorings

Li et al. (2016) developed a highly sensitive gas sensor based on SnO2 nanorings for isopropanol detection, underscoring its importance in monitoring environmental and health safety. Their findings are available here.

9. Isopropanol in Forensic Pathology

Molina's (2010) study here focuses on the role of isopropanol in forensic pathology, examining its presence in postmortem toxicological analysis and its implications.

10. Distillation Process for Isopropanol Separation

Guang et al. (2020) discuss a novel distillation process for efficient isopropanol separation, important for downstream processing in industrial applications. Their research is detailed here.

11. CRISPR Engineering for Isopropanol Production

Liang et al. (2017) demonstrate the use of CRISPR technology for rapidly constructing and testing isopropanol production strains in Escherichia coli, indicating the role of genetic engineering in industrial biotechnology. More can be found here.

Safety And Hazards

Isopropanol-d7 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and causes serious eye irritation . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Isopropanol-d7 has diverse applications in scientific research . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . Future research directions include the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .

Relevant Papers The relevant papers retrieved discuss the purification of plasmid DNA by fractional precipitation with isopropanol , the advanced purification of isopropanol and acetone from syngas , and the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .

properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480717
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropanol-d7

CAS RN

19214-96-1
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropanol-d7
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Isopropanol-d7
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Isopropanol-d7
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Isopropanol-d7
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Isopropanol-d7

Citations

For This Compound
6
Citations
WS Chen, BV Plapp - Alcohol and Aldehyde Metabolizing Systems-IV, 1980 - Springer
… If ADH activity is the predominant rate-limiting factor in the metabolism of ethanol, isopropanol and isopropanol-d7, we would expect that the relative rates of metabolism would be …
Number of citations: 7 link.springer.com
JH Fendler, GW Bogan, EJ Fendler, GA Infante… - Reaction Kinetics in …, 1973 - Springer
… Rate constants for the reactions of hydrogen atoms have been determined by steady-state competition methods using isopropanol-d7 as the competitor and acetone to scavenge …
Number of citations: 4 link.springer.com
HET Spruit, HC Trap, JP Langenberg… - Journal of analytical …, 2001 - academic.oup.com
A fully automated multidimensional gas chromatographic system with thermal desorption injection and alkali flame detection was developed for analysis of the enantiomers of the nerve …
Number of citations: 23 academic.oup.com
M Asselin, C Sandorfy - The Journal of Chemical Physics, 1970 - aip.scitation.org
… This can be disproven by comparison of the spectra of isopropanol and isopropanol-d7 (Fig. 3, … The region of the first overtone of the OR stretching vibration of isopropanol-d7 in a 1: 1 …
Number of citations: 36 aip.scitation.org
VI Gol'danskii, VA Benderskii… - Advances in Chemical …, 2009 - books.google.com
… In the reactions of atomic hydrogen with isopropanol and isopropanol-d7 studied by Dainton and coworkers [94], the IE of H2 and HD formation increases with temperature, decreasing …
Number of citations: 37 books.google.com
WS Jenks - 1991 - search.proquest.com
… As can be seen in figure 10, the spectra in each pair are essentially superimposable except for a drop in intensity by about 1/3 for isopropanol-D and isopropanol-D7 relative to …
Number of citations: 5 search.proquest.com

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